molecular formula C5H5N3O2 B7979924 4-oxo-1H-pyrimidine-6-carboxamide

4-oxo-1H-pyrimidine-6-carboxamide

Cat. No.: B7979924
M. Wt: 139.11 g/mol
InChI Key: UZLXRTMZCDWLSY-UHFFFAOYSA-N
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Description

4-oxo-1H-pyrimidine-6-carboxamide is a chemical compound with a unique structure and properties that have garnered interest in various scientific fields

Preparation Methods

The preparation of 4-oxo-1H-pyrimidine-6-carboxamide involves specific synthetic routes and reaction conditions. One common method includes the reaction of 4-(diethylamino)benzaldehyde with 2-aminobenzoic acid in a one-step process . Industrial production methods may vary, but they typically involve similar starting materials and reaction conditions to ensure the purity and yield of the compound.

Chemical Reactions Analysis

4-oxo-1H-pyrimidine-6-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-oxo-1H-pyrimidine-6-carboxamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: It is used in the study of biological pathways and mechanisms.

    Medicine: It has potential therapeutic applications and is being studied for its effects on various diseases.

    Industry: It is used in the production of various industrial products and materials.

Mechanism of Action

The mechanism of action of 4-oxo-1H-pyrimidine-6-carboxamide involves its interaction with specific molecular targets and pathways. It may act by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

4-oxo-1H-pyrimidine-6-carboxamide can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

    Aspirin (CID 2244): Known for its anti-inflammatory and analgesic properties.

    Salicylsalicylic acid (CID 5161): Used in the treatment of various inflammatory conditions.

    Indomethacin (CID 3715): A non-steroidal anti-inflammatory drug.

    Sulindac (CID 1548887): Another non-steroidal anti-inflammatory drug.

Each of these compounds has unique properties and applications, making this compound a valuable addition to the list of chemical compounds with significant scientific and industrial relevance .

Properties

IUPAC Name

4-oxo-1H-pyrimidine-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3O2/c6-5(10)3-1-4(9)8-2-7-3/h1-2H,(H2,6,10)(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZLXRTMZCDWLSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=NC1=O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(NC=NC1=O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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